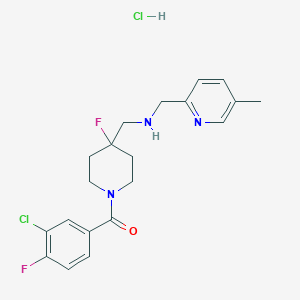

Befiradol hydrochloride

Description

Selectivity Across Serotonergic Receptors

The compound exhibits >1,000-fold selectivity over other 5-hydroxytryptamine receptor subtypes:

| Receptor Subtype | Selectivity Ratio (5-HT~1A~ vs. Other) |

|---|---|

| 5-HT~2A~ | 680:1 |

| 5-HT~6~ | 8,000:1 |

| 5-HT~7~ | >10,000:1 |

Data derived from radioligand displacement studies show negligible binding at adrenergic, dopaminergic, or muscarinic receptors. Molecular dynamics simulations identify a unique interaction pattern: the fluorobenzamide group engages transmembrane helix 3 (F1123.28), while the piperazine moiety stabilizes helix 7 through hydrophobic interactions. This dual anchoring mechanism explains both high affinity and subtype specificity.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF2N3O.ClH/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;/h2-5,10-11,24H,6-9,12-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFWJLIGVNWMAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for F 13640 (hydrochloride) are not widely documented. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation .

Chemical Reactions Analysis

Types of Reactions

F 13640 (hydrochloride) primarily undergoes reactions typical of compounds with similar functional groups. These reactions include:

Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacological properties.

Reduction: Reduction reactions can modify the compound’s structure and potentially its activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving F 13640 (hydrochloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Pharmacological Profile

Befiradol is characterized by its high selectivity and efficacy as a 5-HT1A receptor agonist. It demonstrates a potent ability to activate both presynaptic and postsynaptic receptors, influencing various neurochemical pathways. Studies have shown that it can effectively reduce levodopa-induced dyskinesia (LID) in animal models, making it a promising candidate for treating motor complications associated with Parkinson's disease .

Treatment of Parkinson’s Disease

Befiradol is primarily investigated for its role in alleviating LID in patients undergoing treatment with levodopa. Clinical trials have indicated that befiradol can significantly reduce dyskinesia at low oral doses (0.1 to 0.4 mg/kg) without producing substantial side effects typically associated with opioid analgesics . The drug has been shown to improve motor functions and reduce parkinsonism symptoms such as tremors and rigidity, suggesting a dual-efficacy profile that could enhance overall patient quality of life .

Positron Emission Tomography (PET) Imaging

Befiradol has also been explored as a radiotracer for PET imaging to study the distribution of serotonin 5-HT1A receptors in the brain. When labeled with fluorine-18 ([18F]F13640), it allows researchers to visualize functional receptor states, providing insights into serotonergic system alterations in various neurological disorders . This application could facilitate better understanding and diagnosis of conditions like depression and anxiety disorders.

Case Studies

Recent clinical trials have provided compelling evidence regarding the safety and efficacy of befiradol:

- Phase 2 Clinical Trials : In a study involving patients with Parkinson's disease experiencing troublesome LID, befiradol met primary endpoints concerning safety and tolerability while also showing efficacy in reducing dyskinesia . The trial results indicated significant improvements in motor function with minimal adverse effects.

- Animal Models : Research utilizing marmoset models demonstrated that befiradol effectively reduced LID without increasing locomotor activity, suggesting its potential as a therapeutic agent that does not exacerbate underlying motor deficits .

Comprehensive Data Table

| Application | Mechanism | Evidence Level | Clinical Status |

|---|---|---|---|

| Treatment of LID | Agonist at 5-HT1A receptors | High (Clinical Trials) | Phase 2 ongoing |

| Neuroimaging | Radiotracer for PET imaging | Moderate (Animal Studies) | Preclinical research |

| Pain Management | Analgesic effects comparable to opioids | Moderate (Animal Studies) | Not yet clinically approved |

Mechanism of Action

F 13640 (hydrochloride) exerts its effects by selectively activating 5-hydroxytryptamine 1A receptors. This activation modulates the activity of serotonergic neurons and pyramidal neurons in the prefrontal cortex. The compound’s analgesic properties are likely due to its ability to decrease extracellular serotonin levels and increase extracellular dopamine levels in specific brain regions .

Comparison with Similar Compounds

ST171

- Receptor Target : 5-HT1A (Gi-biased agonist).

- Selectivity : ST171 shows 100-fold higher selectivity for Gi over Gs/β-arrestin pathways compared to befiradol, which acts as a "balanced" agonist .

- Functional Activity : ST171 has an EC50 of 0.3 nM for Gi activation, surpassing befiradol’s potency in preclinical pain models .

- Clinical Status : Preclinical (pain management) .

Naluzotan Hydrochloride (PRX 00023)

Aripiprazole

Geissoschizine Methyl Ether

- Receptor Target : 5-HT1A agonist.

- Selectivity : Moderate affinity with additional activity at other receptors (e.g., dopamine D2) .

- Clinical Status : Herbal medicine (Yokukansan) for anxiety and dementia .

Functional Activity and Signaling Bias

Befiradol’s "balanced" agonism contrasts with ST171’s Gi bias. Cryo-EM studies reveal both compounds bind the 5-HT1A orthosteric site, but ST171 stabilizes unique receptor conformations, minimizing β-arrestin recruitment and adverse effects (e.g., sedation) . Molecular dynamics simulations further highlight differences in helix rearrangements that underpin their divergent signaling .

Preclinical and Clinical Efficacy

- Befiradol : Reduces LID in PD models (ED50: 0.62–0.69 µg/kg) and enhances mPFC DA release . Phase 2 trials incorporate wearable sensors to objectively quantify dyskinesia reduction .

- ST171 : Effective in acute/chronic pain models (ED50: 0.3 nM) without sedation, a limitation seen with befiradol in higher doses .

- Aripiprazole : Approved for psychiatric disorders but lacks efficacy in movement disorders like PD .

Clinical Development Status

- Befiradol : Phase 2 for LID (NCT05148884) ; conflicting reports on "launched" status may reflect regional approvals or off-label use .

- ST171 : Preclinical stage .

- Naluzotan : Discontinued after Phase 1 .

Data Tables

Table 1: Pharmacological Comparison of 5-HT1A-Targeting Compounds

Table 2: In Vivo Effects in Preclinical Models

Discussion of Key Findings

ST171’s Gi bias provides a safer profile for chronic conditions like pain, while aripiprazole’s multi-receptor activity complicates its use outside psychiatry. Discrepancies in befiradol’s clinical status (Phase 2 vs. "launched") warrant clarification, possibly reflecting regional regulatory differences or repurposing efforts.

Biological Activity

Befiradol hydrochloride, also known as NLX-112 or F13640, is a highly selective agonist for the serotonin 5-HT1A receptor. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the treatment of levodopa-induced dyskinesia (LID) associated with Parkinson's disease. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

Pharmacological Profile

Receptor Selectivity and Mechanism of Action

Befiradol exhibits a strong affinity for the 5-HT1A receptor, functioning as a full agonist. It preferentially activates Gαo proteins, leading to various intracellular signaling responses, including ERK phosphorylation and adenylyl cyclase inhibition. In vitro studies demonstrate that befiradol can activate 5-HT1A autoreceptors in the dorsal raphe nucleus and heteroreceptors on pyramidal neurons in the frontal cortex .

Table 1: Key Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Receptor Type | 5-HT1A |

| Affinity | Nanomolar range |

| Agonist Type | Full agonist |

| G-Protein Activation | Gαo |

| Efficacy in Pain Models | Comparable to high-dose opioids |

Concentration-Response Curves

Research indicates that befiradol's effects can exhibit bell-shaped concentration-response curves, suggesting complex interactions with G-proteins at varying concentrations. For instance, in HEK293A cells, befiradol demonstrated an EC50 of approximately 1.8 nM for activating adenylyl cyclase at low concentrations, while higher concentrations resulted in reduced efficacy .

Therapeutic Applications

Levodopa-Induced Dyskinesia (LID)

Befiradol has shown promise in preclinical models for reducing LID. In studies involving MPTP-treated marmosets and 6-OHDA-lesioned rats, administration of befiradol significantly decreased abnormal involuntary movements without impairing the therapeutic effects of levodopa .

Case Study: Efficacy in Animal Models

In a study examining the effects of befiradol on LID:

- Subjects : MPTP-treated marmosets.

- Dosage : 0.1 to 0.2 mg/kg administered orally.

- Findings : Significant reduction in LID symptoms was observed alongside minimal dyskinetic side effects compared to traditional treatments .

Neurochemical Effects

Befiradol's ability to modulate serotonergic activity is crucial for its therapeutic effects. It has been shown to reduce extracellular serotonin levels in the striatum, which may contribute to its anti-dyskinetic properties by inhibiting the "false neurotransmitter" surge associated with L-DOPA treatment .

Research Findings

Recent studies have elucidated the multifaceted biological activities of befiradol:

- Antinociceptive Properties : In animal models, befiradol demonstrated significant analgesic effects comparable to those of high-dose opioids but with fewer side effects and less tolerance development .

- Behavioral Effects : Befiradol administration led to reductions in immobility time in forced swim tests and eliminated stress-induced vocalizations, suggesting potential antidepressant and anxiolytic properties .

- Side Effect Profile : Unlike other 5-HT1A agonists, befiradol has shown a favorable side effect profile with minimal locomotor impairment over repeated administrations .

Q & A

Q. What experimental models are used to evaluate the therapeutic potential of Befiradol hydrochloride in neurological disorders?

Methodological Answer: Preclinical studies employ 6-hydroxydopamine (6-OHDA)-lesioned rodents and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaques to model Parkinson’s disease and levodopa-induced dyskinesia (LID). These models assess motor function improvements and dyskinesia reduction via behavioral scoring (e.g., Abnormal Involuntary Movement Scale) and molecular analyses (e.g., striatal dopamine receptor expression). Radioligand binding assays (using [³H]-8-OH-DPAT) confirm 5-HT1A receptor engagement .

Q. How does this compound’s selectivity for 5-HT1A receptors influence its pharmacological profile?

Methodological Answer: Receptor selectivity is validated through competitive binding assays against a panel of 5-HT receptor subtypes (e.g., 5-HT2B, 5-HT7) and off-target screens (e.g., dopamine D2 receptors). Functional activity (Gi protein activation) is measured via cAMP inhibition assays in HEK293 cells expressing human 5-HT1A receptors. Selectivity ratios (EC50 for 5-HT1A vs. other receptors) are calculated to confirm specificity .

Advanced Research Questions

Q. How can structural biology techniques resolve mechanistic differences between Befiradol and other 5-HT1A agonists with similar binding sites?

Methodological Answer: Cryo-electron microscopy (cryo-EM) of Befiradol-bound 5-HT1A receptor complexes reveals conformational changes in transmembrane helices (e.g., TM2-TM3 rearrangement) and extracellular loop interactions. Molecular dynamics (MD) simulations (50–100 ns trajectories) compare dynamic behavior with agonists like ST171, identifying microdomain rearrangements that explain differences in β-arrestin recruitment vs. Gi bias. Cross-species comparisons (human vs. primate receptors) further validate structural insights .

Q. What methodologies address contradictions in Befiradol’s efficacy across preclinical models of anxiety vs. movement disorders?

Methodological Answer: Dose-response meta-analyses integrate data from rodent anxiety models (elevated plus maze, marble burying) and primate LID studies. Pharmacokinetic/pharmacodynamic (PK/PD) modeling accounts for species-specific blood-brain barrier penetration and receptor density variations. Ex vivo autoradiography in brain tissues quantifies regional 5-HT1A occupancy to correlate site-specific effects with behavioral outcomes .

Q. How is functional selectivity (Gi vs. β-arrestin signaling) quantified for this compound in vitro?

Methodological Answer: BRET (Bioluminescence Resonance Energy Transfer) assays measure β-arrestin-2 recruitment in live cells, while GTPγS binding assays quantify Gi activation. Bias factors are calculated using the Black-Leff operational model, comparing transduction coefficients (ΔΔlog(τ/KA)) for each pathway. Parallel studies with balanced agonists (e.g., serotonin) serve as controls to validate assay sensitivity .

Clinical and Translational Research Questions

Q. What challenges arise in designing Phase 2 trials for this compound in movement disorders?

Methodological Answer: Double-blind, randomized controlled trials (DBRCTs) use the Unified Dyskinesia Rating Scale (UDysRS) and wearable motion sensors to objectively quantify dyskinesia. Stratification by baseline LID severity and prior dopamine agonist exposure minimizes heterogeneity. Adaptive trial designs allow dose adjustments based on interim PK analyses (plasma concentration monitoring) while maintaining blinding .

Q. How is receptor occupancy monitored in clinical studies of this compound?

Methodological Answer: Positron emission tomography (PET) with the radiotracer [¹⁸F]F13640 (a Befiradol analog) quantifies 5-HT1A occupancy in vivo. Time-activity curves from brain regions (e.g., raphe nuclei, cortex) are analyzed using compartmental modeling (e.g., Logan graphical method) to estimate binding potential (BPND) and correlate with therapeutic doses .

Data Analysis and Reproducibility

Q. What statistical frameworks ensure reproducibility in Befiradol’s preclinical data?

Methodological Answer: Power analyses determine sample sizes to detect ≥30% effect sizes (α=0.05, power=0.8). Mixed-effects models account for repeated measures (e.g., longitudinal behavioral data). Open-access repositories (e.g., Zenodo) share raw datasets, including electrophysiology traces and MD simulation trajectories, with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.